1,9-Dimethylfluorene
Description
Properties
CAS No. |
17057-98-6 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,9-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3 |
InChI Key |
BNGCFLDEAHJKPE-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2C3=CC=CC(=C13)C |
Canonical SMILES |
CC1C2=CC=CC=C2C3=CC=CC(=C13)C |
Other CAS No. |
30582-01-5 |
Synonyms |
1,9-dimethylfluorene |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Electronic Properties of Dimethylfluorene Isomers
| Compound | Conductance (Para vs. Meta) | Cross-Conjugation | Key Application |
|---|---|---|---|
| This compound | 100× difference | No | Molecular electronics |
| 9,9-Dimethylfluorene | N/A | No | Polymer synthesis |
| Fluorenone derivatives | 2–3× difference | Yes | Optoelectronic devices |
Source: Adapted from conductance studies .
1-Methylfluorene (CAS 1730-37-6)
- Structural Simplicity : With a single methyl group at the 1-position, this compound (C₁₄H₁₂) lacks the steric and electronic effects of dual methylation.
Table 2: Toxicity Comparison of Methylated Fluorenes
| Compound | Genotoxicity (Hepatocyte Test) | Tumorigenicity (Mouse Bioassay) |
|---|---|---|
| This compound | Positive | Positive |
| 9-Methylfluorene | Positive | Positive |
| 1-Methylfluorene | Negative | Negative |
Source: Genotoxicity assays .
Fluorenone Derivatives
- Electronic Behavior: Fluorenone’s carbonyl group introduces cross-conjugation, which suppresses conductance differences between para and meta configurations. In contrast, this compound’s lack of cross-conjugation results in a 100-fold conductance drop in meta-connected junctions .
- Functional Utility: Fluorenone derivatives are preferred in optoelectronics, while dimethylfluorenes are explored for molecular-scale electronics due to their tunable conductance.
Structural Isomers (1,7-Dimethylfluorene)
- Environmental Relevance : 1,7-Dimethylfluorene is detected as a PAH contaminant in surface water, though its environmental persistence and toxicity relative to this compound remain understudied .
- Isomer Effects : Positional isomerism (1,7 vs. 1,9) likely alters hydrophobicity and metabolic pathways, warranting further comparative toxicokinetic studies.
Key Research Findings
Conductance Tunability : The para-meta connectivity of this compound drastically influences electron transport, making it a candidate for designing molecular switches .
Toxicity Mechanisms: Dual methylation at the 1,9-positions enhances metabolic activation, leading to DNA adduct formation and carcinogenicity, whereas mono-methylation (1-methylfluorene) lacks this effect .
Synthetic Utility : 9,9-Dimethylfluorene’s commercial availability and high purity facilitate its use in advanced material synthesis, though its electronic performance is less tunable than this compound .
Preparation Methods
Methyl Iodide and Potassium tert-Butoxide in Tetrahydrofuran
A robust method involves reacting fluorene with methyl iodide (2 equivalents) in THF using tBuOK as a base. Under anhydrous conditions at room temperature, this single-step process achieves an 89% yield of 9,9-dimethylfluorene. The strong base deprotonates the 9-position, facilitating nucleophilic attack on methyl iodide. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic singlet peaks for the methyl groups at δ 1.52 ppm (6H) and aromatic protons between δ 7.32–7.77 ppm.
Key Parameters
Methyl Iodide and Potassium Hydroxide in Dimethyl Sulfoxide
An alternative approach utilizes DMSO as a polar aprotic solvent with potassium hydroxide (KOH) at 30–35°C. This method, originally developed for 9,9-dimethyl-2-bromofluorene, can be adapted for pure 9,9-dimethylfluorene by omitting the bromination step. The reaction achieves 99% purity after methanol recrystallization, though the yield decreases to 50% due to intermediate filtration steps.
Advantages of DMSO
-
Accelerates reaction kinetics by stabilizing the deprotonated fluorene intermediate.
-
Compatible with large-scale synthesis (demonstrated at 1 kg scale).
Bromination-Methylation Tandem Routes
Dibromohydantoin-Mediated Bromination
A patent by CN102718625B describes a two-step process starting with bromination at the 2-position using dibromohydantoin in propylene carbonate at 85°C. While this method targets 2-bromo-9,9-dimethylfluorene, omitting the bromination step and proceeding directly to methylation could streamline 9,9-dimethylfluorene production. However, residual bromine may necessitate additional purification.
Bromine Substituents as Directing Groups
Bromine at the 2-position electronically activates the fluorene ring, potentially enhancing methylation efficiency at the 9-position. For example, 2-bromofluorene derivatives undergo smoother alkylation due to reduced electron density at the 9-position, minimizing competing aromatic substitutions.
Comparative Analysis of Preparation Methods
Trade-offs
-
tBuOK/THF : Higher yield but requires inert atmosphere and chromatographic purification.
-
KOH/DMSO : Lower yield but scalable and achieves pharmaceutical-grade purity.
Challenges and Optimization Strategies
Byproduct Formation in Direct Alkylation
Initial attempts using methylbromoacetate instead of methyl iodide resulted in complex mixtures, underscoring the importance of methylating agent selection. Side products may arise from over-alkylation or ring-opening reactions, particularly under prolonged heating.
Mitigation Strategies
Solvent and Base Selection
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing 1,9-Dimethylfluorene?
Methodological Answer: this compound can be synthesized via reductive alkylation of fluorene derivatives using alkyl halides (e.g., iodomethane) under inert conditions. Catalytic hydrogenation or lithiation may be employed to achieve regioselectivity . Post-synthesis, structural confirmation requires proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) to verify methyl group positions and hydrogenation rates. For purity assessment (>99%), combine mass spectrometry (MS) with chromatographic techniques (e.g., GC-MS) to detect residual solvents or byproducts .
Q. How is the genotoxicity of this compound assessed in preclinical studies?
Methodological Answer: Genotoxicity is evaluated using:
- Hepatocyte Primary Culture/DNA Repair Test : Measures unscheduled DNA synthesis (UDS) in rat hepatocytes exposed to the compound. Elevated UDS indicates DNA damage repair activity .
- In Vivo Tumorigenicity Bioassays : Administer this compound to newborn mice and monitor tumor incidence over 12–18 months. Histopathological analysis of liver and lung tissues identifies neoplastic changes .
Q. What stability considerations are critical for storing this compound in laboratory settings?
Methodological Answer: Store under inert gas (e.g., argon) in amber glass vials at room temperature to prevent photodegradation. Avoid exposure to strong oxidizers or acidic conditions, which may induce decomposition. While thermal stability data are limited, preliminary studies suggest no hazardous reactions under recommended storage conditions .
Advanced Research Questions
Q. How do structural modifications of this compound influence conductance in molecular junctions?
Methodological Answer: Substituting the dimethylfluorene core with cross-conjugated groups (e.g., fluorenone) alters electronic properties. Use scanning tunneling microscopy (STM) and break-junction techniques to measure single-molecule conductance. For example:
- Meta vs. Para Connectivity : Para-linked dimethylfluorene derivatives exhibit 2–3 orders of magnitude higher conductance than meta-linked analogues due to reduced destructive quantum interference (DQI) .
- Comparative Studies : Contrast conductance trends between this compound and its oxidized derivatives (e.g., fluorenone) to isolate cross-conjugation effects .
Q. What analytical techniques are optimal for detecting this compound in environmental matrices?
Methodological Answer: In water or sediment samples, employ:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar capillary column (e.g., DB-5) and electron ionization (EI) for separation and quantification. Limit of detection (LOD) can reach 0.59 ng/L for PAH-like compounds .
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to enhance sensitivity. Validate recovery rates with deuterated internal standards .
Q. How do photophysical properties of this compound derivatives inform material science applications?
Methodological Answer: Characterize emission spectra using UV-Vis spectroscopy and time-resolved fluorescence . For example:
- Van der Waals Dimers : Analyze excimer formation in 9,9'-dimethylfluorene dimers to study π-π stacking interactions. Emission peaks at ~400 nm indicate intramolecular charge transfer .
- Comparative Studies : Contrast photoluminescence quantum yields (PLQY) of this compound with its halogenated derivatives (e.g., 2,7-dibromo-9,9-dimethylfluorene) to assess substituent effects on optoelectronic performance .
Data Contradictions & Resolution
Q. How to resolve discrepancies in reported toxicity profiles of this compound?
Methodological Answer: Discrepancies may arise from variations in test models (e.g., hepatocytes vs. in vivo assays). Address by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
